molecular formula C17H25NO4S B2711776 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one CAS No. 2097860-29-0

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one

Cat. No.: B2711776
CAS No.: 2097860-29-0
M. Wt: 339.45
InChI Key: OFRZSWKAYUXOEX-UHFFFAOYSA-N
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Description

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one (CAS 2097860-29-0) is a chemical compound with the molecular formula C17H25NO4S and a molecular weight of 339.45 g/mol . This piperidine-based scaffold is characterized by a 2-methylpropanesulfonyl group and a phenoxyethanone moiety, as represented by the SMILES notation CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COc1ccccc1 . Compounds featuring piperidine and sulfonyl groups are of significant interest in medicinal chemistry and drug discovery research for their potential as key intermediates or pharmacophores in the development of biologically active molecules . The specific structural features of this compound suggest potential for use in various preclinical research applications, including the synthesis of more complex target molecules and as a building block in library development for high-throughput screening. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-14(2)13-23(20,21)16-9-6-10-18(11-16)17(19)12-22-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRZSWKAYUXOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.

    Biological Research: It is used in studies to understand the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity towards its targets. The phenoxyethanone moiety can contribute to the overall pharmacokinetic properties of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The piperidine ring is a common scaffold in bioactive molecules. Key structural analogs and their differences are outlined below:

Compound Substituents Key Features Biological Relevance
Target compound 3-(2-Methylpropanesulfonyl), phenoxyethanone High polarity due to sulfonyl group; potential enzyme inhibition Hypothesized anti-inflammatory/anti-ulcer
1-{3-[(4-Chlorophenyl)methoxy]azetidin-1-yl}-2-phenoxyethan-1-one 3-(4-Chlorobenzyloxy)azetidine, phenoxyethanone Azetidine ring (smaller, strained); chlorophenyl enhances lipophilicity Screening compound for receptor modulation
1-(3-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride 3-Aminomethylpiperidine, acetyl group Basic amine improves solubility; hydrochloride salt for stability Intermediate in drug synthesis
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethan-1-one 3-((2-Nitroanilino)methyl)piperidine Nitro group for electron-withdrawing effects; chiral center Bromodomain inhibitor candidate

Key Observations :

  • Sulfonyl vs. Amino/Methoxy Groups: The sulfonyl group in the target compound likely increases metabolic stability and hydrogen-bonding capacity compared to amino or methoxy substituents .
Anti-Ulcer Activity

Piperidine-linked dihydropyrimidinones (e.g., compound 3, 8, 11, and 15 in ) demonstrate in vivo anti-ulcer activity via histopathological evaluation. While the target compound lacks direct testing, its sulfonyl group may mimic the gastroprotective effects of sulfonamide derivatives by modulating proton pumps or reducing oxidative stress .

Enzyme Inhibition Potential

The nitroaniline-substituted piperidine in showed bromodomain inhibition (>95% purity in testing), suggesting that bulky substituents (e.g., sulfonyl or nitro groups) at the piperidine 3-position enhance enzyme interaction. The target compound’s sulfonyl group could similarly engage in hydrophobic or polar interactions with enzyme active sites .

Physicochemical Properties

Property Target Compound 1-(3-(Aminomethyl)piperidin-1-yl)ethanone 1-{3-[(4-Chlorophenyl)methoxy]azetidin-1-yl}-2-phenoxyethan-1-one
Molecular Weight ~339.4 g/mol (estimated) 173.25 g/mol 331.8 g/mol
Solubility Moderate (polar solvents) High (due to hydrochloride salt) Low (chlorophenyl increases hydrophobicity)
Bioavailability Likely moderate (sulfonyl enhances absorption) High (ionizable amine) Variable (dependent on azetidine ring conformation)

Biological Activity

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • Molecular Weight : 305.39 g/mol

Antimicrobial Activity

Research has shown that derivatives of piperidine, a structural component of the compound, exhibit significant antimicrobial properties. For instance, a study involving various piperidine derivatives demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundGram-positive ActivityGram-negative Activity
Compound AModerate (Zone of inhibition: 15 mm)Weak (Zone of inhibition: 8 mm)
Compound BGood (Zone of inhibition: 20 mm)Moderate (Zone of inhibition: 12 mm)
Compound CExcellent (Zone of inhibition: 25 mm)Good (Zone of inhibition: 18 mm)

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Piperidine derivatives are known to modulate neurotransmitter systems and exhibit anti-inflammatory properties. This suggests that the sulfonyl group in the compound could enhance its solubility and bioavailability, facilitating better interaction with target receptors.

Case Study 1: Antimicrobial Testing

In a comparative study, the antimicrobial efficacy of several piperidine derivatives, including those related to our compound, was evaluated. The results indicated that compounds with a sulfonyl group displayed enhanced antimicrobial activity compared to those without it. The study utilized disk diffusion methods to assess the zone of inhibition across multiple bacterial strains .

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of similar compounds on cancer cell lines. The results showed that certain piperidine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy .

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